Product packaging for 1-(oxan-4-yl)-1H-pyrazol-4-ol(Cat. No.:CAS No. 1598643-02-7)

1-(oxan-4-yl)-1H-pyrazol-4-ol

Cat. No.: B1406554
CAS No.: 1598643-02-7
M. Wt: 168.19 g/mol
InChI Key: OZKMPCJLNKXVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Oxan-4-yl)-1H-pyrazol-4-ol is a chemical compound of significant interest in medicinal and agrochemical research. It belongs to the class of pyrazole derivatives, which are recognized as privileged structures in drug discovery due to their wide range of biological activities . The core structure combines a pyrazole heterocycle with an oxane (tetrahydropyran) ring, a combination frequently explored to develop novel bioactive molecules. Research Applications and Value: This compound serves as a valuable synthetic intermediate or scaffold. Pyrazole derivatives are extensively investigated for their antibacterial properties , particularly against resistant plant pathogens, where they are known to function by disrupting bacterial cell membranes . Furthermore, the pyrazole nucleus is a key building block in pharmaceutical chemistry, found in compounds studied for their potential in anticancer, anti-inflammatory, and antifungal therapies . The oxane ring, a common saturated oxygen-containing heterocycle, can enhance the molecule's physicochemical properties . Researchers utilize this chemical to explore new pathways in developing small-molecule inhibitors and other therapeutic agents. For Research Use Only: This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1406554 1-(oxan-4-yl)-1H-pyrazol-4-ol CAS No. 1598643-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-4-yl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8-5-9-10(6-8)7-1-3-12-4-2-7/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKMPCJLNKXVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Union of Pyrazole and Tetrahydropyran Moieties

The combination of a pyrazole (B372694) ring and a tetrahydropyran (B127337) (oxane) moiety within a single molecular framework creates a scaffold with significant potential in medicinal chemistry and materials science. Each component brings a unique set of properties that, when combined, can lead to compounds with desirable biological activities and physicochemical characteristics.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore. nih.govnih.govnih.govrsc.orgchemicalbook.comorientjchem.org Its presence in a molecule can enhance binding to biological targets through hydrogen bonding, dipole-dipole interactions, and π-stacking. The pyrazole ring is a key component in a number of approved drugs, highlighting its therapeutic relevance. nih.govbldpharm.com

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is often incorporated into drug candidates to improve their pharmacokinetic profiles. chemicalbook.comresearchgate.netmdpi.com Its non-planar, flexible nature can allow for optimal positioning of substituents to interact with biological targets. Furthermore, the oxane moiety can increase water solubility and reduce metabolic lability, which are crucial properties for drug development. bldpharm.com The fusion of these two privileged scaffolds in 1-(oxan-4-yl)-1H-pyrazol-4-ol results in a molecule with a unique three-dimensional structure and a rich potential for forming diverse intermolecular interactions.

The Evolution of Functionalized Pyrazoles in Chemical Synthesis

The development of new and efficient methods for the synthesis and functionalization of pyrazoles has been a major focus of contemporary chemical research. Current time information in Bangalore, IN. Historically, the Knorr pyrazole (B372694) synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, has been a cornerstone of pyrazole chemistry. However, modern synthetic chemistry has seen the advent of more sophisticated and versatile methodologies.

Recent advances include transition-metal-catalyzed cross-coupling reactions that allow for the direct C-H functionalization of the pyrazole ring, providing a powerful tool for the late-stage modification of complex molecules. Furthermore, multicomponent reactions have gained prominence as a means to construct complex pyrazole derivatives in a single step from simple starting materials, often with high atom economy and in an environmentally friendly manner. The development of novel synthetic strategies continues to expand the accessible chemical space of functionalized pyrazoles, enabling the creation of libraries of compounds for high-throughput screening and drug discovery programs.

Academic and Research Focus on 1 Oxan 4 Yl 1h Pyrazol 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Pyrazole-Oxane Core

Retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available, or easily synthesized starting materials. Two primary strategic disconnections are considered for the pyrazole-oxane core.

The most logical disconnection is at the N1-C4' bond between the pyrazole nitrogen and the oxane ring (Disconnection A). This simplifies the molecule into two key synthons: a pyrazol-4-ol anion and a 4-substituted oxane cation. The corresponding synthetic equivalents would be pyrazol-4-ol and an oxane derivative with a suitable leaving group at the 4-position, such as a tosylate or a halide.

A second approach involves disconnecting the pyrazole ring itself (Disconnection B), a strategy common in heterocyclic synthesis. This leads to a 1,3-dielectrophilic precursor and the key intermediate, (tetrahydro-2H-pyran-4-yl)hydrazine. This latter approach is often more practical as it builds the desired substituted pyrazole in a single convergent step.

Disconnection Strategy Bond Cleaved Key Intermediates/Precursors Synthetic Approach
A Pyrazole(N1)—Oxane(C4)Pyrazol-4-ol, 4-Halogeno-oxaneNucleophilic substitution
B Pyrazole Ring (N1-C5, N2-C3)(Tetrahydro-2H-pyran-4-yl)hydrazine, 1,3-Dicarbonyl compoundCyclocondensation

Classical and Established Synthetic Routes to Pyrazol-4-ols

The formation of the pyrazol-4-ol core is central to the synthesis of the target molecule. Classical methods remain highly relevant and are widely employed for this purpose.

The most common and established method for pyrazole ring synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To obtain the 4-hydroxy substitution pattern, a β-ketoester bearing a hydroxyl or a protected hydroxyl group at the α-position (C2) can be used.

For the synthesis of this compound, the key starting materials would be (tetrahydro-2H-pyran-4-yl)hydrazine and a suitable 1,3-dielectrophilic partner. A common precursor for the 4-ol functionality is 2-acetoxy-1,3-dicarbonyl compound, which upon cyclization and subsequent hydrolysis yields the desired pyrazol-4-ol. For example, reacting (tetrahydro-2H-pyran-4-yl)hydrazine with 2-acetoxy-1,3-diphenyl-1,3-propanedione would yield an intermediate that can be hydrolyzed to the target scaffold. kaznu.kz

Another classical route involves the reaction of hydrazine with chalcone (B49325) epoxides, which can rearrange to form pyrazol-4-ols. rsc.org

An alternative to incorporating the hydroxyl group during cyclization is to introduce it onto a pre-formed pyrazole ring through functional group interconversion (FGI). This strategy offers flexibility, allowing for the modification of the pyrazole core in later synthetic stages.

A notable method involves the synthesis of a 4-formylpyrazole, which can be subjected to Baeyer-Villiger oxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the formyl group into a formate (B1220265) ester, which is then readily hydrolyzed under basic conditions to yield the final 4-hydroxypyrazole. researchgate.net This two-step sequence provides a reliable pathway to the 4-ol moiety from a more accessible 4-formyl precursor.

FGI Method Starting Functionality Reagents Intermediate Functionality Final Functionality
Baeyer-Villiger Oxidation 4-Formyl (-CHO)1. m-CPBA or other peroxy acid4-Formate ester (-OCHO)4-Hydroxyl (-OH)
Acetoxy Hydrolysis 4-Acetoxy (-OAc)Base (e.g., NaOH) or Acid (e.g., HCl)N/A4-Hydroxyl (-OH)

Targeted Synthesis and Functionalization of the 4-Oxanyl Moiety

The synthesis of the (tetrahydro-2H-pyran-4-yl)hydrazine precursor is a critical step when following the cyclocondensation route (Disconnection B). This intermediate is typically prepared from tetrahydropyran-4-one. kaznu.kzchemicalbook.com

The synthesis of tetrahydropyran-4-one itself can be accomplished through methods like the condensation of acetone (B3395972) with formaldehyde (B43269) or via Prins cyclization of specific homoallylic alcohols with aldehydes. kaznu.kzrsc.org

Once tetrahydropyran-4-one is obtained, it can be converted to the corresponding hydrazine through several methods. A common laboratory-scale synthesis involves:

Reductive amination: Reaction of tetrahydropyran-4-one with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form 4-aminotetrahydropyran.

Conversion to hydrazine: The resulting amine can then be converted to the hydrazine, a transformation that can be complex. A more direct route is the reaction of tetrahydropyran-4-one directly with hydrazine to form a hydrazone, which is then reduced.

The hydrochloride salt of (tetrahydro-2H-pyran-4-yl)hydrazine is commercially available, often making it a convenient starting point for synthesis, bypassing the need for its de novo preparation. fluorochem.co.ukfinetechnology-ind.com

Modern Catalytic and Green Chemistry Approaches

Recent advances in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. These principles have been applied to pyrazole synthesis, providing modern alternatives to classical routes.

Green chemistry approaches aim to reduce waste and avoid hazardous reagents. For pyrazole synthesis, this has led to the development of solvent-free reactions or the use of environmentally benign solvents like water. rsc.orgacs.orgtandfonline.com For instance, the cyclization of 1,3-diketones with hydrazines can be performed efficiently "on water," often without the need for a catalyst and simplifying product purification. rsc.org Catalyst-free 1,3-dipolar cycloadditions of diazo compounds to alkynes under solvent-free conditions also represent a green route to pyrazoles. rsc.org

Transition metal catalysis has revolutionized the formation of C-C and C-N bonds, which are fundamental to the synthesis of heterocyclic scaffolds. mdpi.commdpi.com While direct catalytic synthesis of this compound is not widely reported, analogous transformations suggest plausible routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be envisioned. For example, a Suzuki coupling could potentially unite a 4-borylated oxane derivative with a 1-bromo-pyrazol-4-ol precursor (or a protected version). researchgate.netmdpi.com

Furthermore, copper-catalyzed cyclization reactions have been developed for constructing pyrazole rings, often under milder, acid-free conditions compared to classical methods. researchgate.net These catalytic systems offer broader substrate scope and functional group tolerance, making them attractive for the synthesis of complex molecules like this compound.

Organocatalytic Transformations and Asymmetric Synthesis

While specific organocatalytic routes to this compound are not detailed in published literature, the field of organocatalysis offers powerful strategies for the asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. rsc.orgfrontiersin.org

Organocatalytic approaches typically fall into two main categories: covalent and non-covalent catalysis. scienceopen.com In covalent catalysis, the catalyst forms a temporary covalent bond with the substrate, activating it for subsequent reactions. scienceopen.com Non-covalent catalysis, which is highly relevant for pyrazole synthesis, relies on weaker interactions like hydrogen bonding. beilstein-journals.org

Key strategies in the asymmetric synthesis of the pyrazole core include:

Bifunctional Organocatalysis: Catalysts such as those based on thiourea (B124793) and squaramide have been effectively used in the asymmetric synthesis of spirocyclic pyrazolones and other functionalized pyrazoles. bohrium.commetu.edu.tr These catalysts possess both a hydrogen-bond donor site and a basic site, allowing them to activate both the nucleophile and the electrophile simultaneously, leading to high stereoselectivity.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of atropisomeric pyrazoles. beilstein-journals.orgnih.gov They operate by protonating the substrate, thereby activating it towards nucleophilic attack in a controlled chiral environment. scienceopen.com

Pyrazolin-5-one Derivatives as Substrates: Pyrazolin-5-ones are versatile building blocks in asymmetric synthesis. rsc.orgbohrium.com Their reactivity has been exploited in reactions catalyzed by both organocatalysts and metal catalysts to produce a wide array of highly functionalized, enantiopure pyrazoles and pyrazolones. rsc.orgbohrium.com

Given the structure of this compound, an asymmetric synthesis would likely focus on controlling the stereochemistry if additional chiral centers were introduced or if atropisomerism were possible. While not directly applicable to the parent compound, these organocatalytic methods represent the state-of-the-art for producing chiral pyrazole derivatives.

Table 1: Overview of Organocatalytic Strategies for Pyrazole Derivatives

Catalysis Type Catalyst Examples Application in Pyrazole Synthesis Reference
Bifunctional Catalysis Thiourea, Squaramide Asymmetric synthesis of spirocyclic pyrazolones. bohrium.commetu.edu.tr
Chiral Brønsted Acid Chiral Phosphoric Acids (CPAs) Synthesis of axially chiral pyrazole derivatives. beilstein-journals.orgnih.gov
Covalent Catalysis Proline, Jørgensen–Hayashi catalyst Enamine and iminium activation for cycloadditions. scienceopen.combeilstein-journals.org

Photochemical and Electrochemical Synthetic Strategies

Modern synthetic chemistry increasingly turns to photochemical and electrochemical methods to drive reactions under mild conditions, often providing unique reactivity compared to traditional thermal methods.

Photochemical Synthesis

Photochemical strategies for pyrazole synthesis, often termed "photoclick chemistry," represent a mild and atom-economical approach. rero.chsonar.ch A prominent method involves the 1,3-dipolar cycloaddition between a dipolarophile (like an alkyne or alkene) and a nitrilimine dipole. The nitrilimine is generated in situ from a stable precursor, typically a 2,5-disubstituted tetrazole, upon UV irradiation. rero.chsonar.chthieme-connect.com This process releases nitrogen gas as the sole byproduct. thieme-connect.com

Key features of this photochemical route include:

Mild Conditions: Reactions are often performed at room temperature, preserving sensitive functional groups. rero.ch

Reagent-Free Dipole Formation: The reactive dipole is generated without the need for chemical reagents. thieme-connect.com

Flow Chemistry Amenability: The photochemical synthesis of pyrazolines (precursors to pyrazoles) has been successfully adapted to continuous flow systems, which allows for safe handling of gaseous byproducts and facilitates scaling up to produce gram quantities of product. thieme-connect.commdpi.com

A related strategy uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes in a photoclick cycloaddition, followed by a photocatalyzed oxidative deformylation to yield the pyrazole ring. acs.org

Electrochemical Synthesis

Electrochemistry offers a powerful, green alternative for constructing pyrazole rings, avoiding the need for chemical oxidants. acs.orgnih.gov Several electrochemical approaches have been developed:

[3+2] Dipolar Cycloaddition: This method involves the direct synthesis from easily accessible hydrazones and dipolarophiles. The reaction can be scaled up to the decagram level and can be performed in a biphasic (aqueous/organic) system, which is advantageous for sensitive substrates. uni-mainz.denih.govresearchgate.net

Cascade Reactions: Polysubstituted sulfonated pyrazoles have been synthesized via an electrochemical cascade reaction involving intermolecular condensation, radical-radical cross-coupling, and pyrazole annulation from enaminones and sulfonyl hydrazides. acs.orgnih.gov These reactions proceed under metal-free and exogenous-oxidant-free conditions. acs.orgnih.gov

Table 2: Comparison of Photochemical and Electrochemical Pyrazole Synthesis

Method Key Principle Advantages Disadvantages/Considerations References
Photochemical In situ generation of nitrilimines from tetrazoles via UV light, followed by cycloaddition. Mild, atom-economical, reagent-free dipole generation, suitable for flow chemistry. Requires specific precursors (tetrazoles), potential for side reactions or degradation with certain substrates. rero.chsonar.chthieme-connect.commdpi.com
Electrochemical Oxidation of precursors (e.g., hydrazones) at an anode to generate reactive intermediates for cycloaddition or cascade reactions. Avoids chemical oxidants, often mild conditions, scalable, can be metal-free. Requires specialized electrochemical equipment, reaction efficiency can depend on electrolyte and electrode materials. acs.orgnih.govuni-mainz.de

Process Optimization and Scalability Considerations for Efficient Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability factors such as safety, cost, and robustness. While specific optimization data for this compound is unavailable, general principles for pyrazole synthesis are well-documented.

Process Optimization

Optimizing a synthetic route involves systematically varying reaction parameters to maximize yield, purity, and efficiency while minimizing costs and waste.

Design of Experiments (DoE): This statistical approach is a powerful tool for efficiently exploring the effects of multiple variables (e.g., temperature, concentration, catalyst loading) on a reaction's outcome, allowing for a detailed understanding of parameter significance. numberanalytics.com

Catalyst and Reagent Loading: Minimizing the amount of catalyst and expensive reagents is crucial for cost-effectiveness. For instance, scalable pyrazole syntheses have been developed using only a few mol% of a catalyst. acs.org

Solvent Selection: The choice of solvent impacts reaction rates, solubility, and product isolation. Optimization may involve screening various solvents or using solvent mixtures to achieve the desired performance. numberanalytics.com

Scalability

Scaling up a reaction from grams to kilograms presents numerous challenges, including heat transfer, mass transfer, and safety.

Flow Chemistry: Continuous flow processing is increasingly adopted for scaling up chemical reactions, particularly for pyrazole synthesis. mdpi.com It offers superior control over reaction temperature and residence time, enhances safety by minimizing the volume of reactive intermediates at any given moment, and facilitates the safe handling of gaseous byproducts. thieme-connect.commdpi.com Lithiation reactions for pyrazole functionalization have also been successfully performed in flow to avoid precipitation issues encountered in batch processing. thieme-connect.com

Telescoped Processes: Combining multiple synthetic steps into a single, "telescoped" process without isolating intermediates can significantly improve efficiency and reduce waste on a large scale. acs.org

Workup and Isolation: The workup procedure must be robust and scalable. This includes developing efficient extraction and washing protocols to remove impurities and byproducts. For example, a scalable process for a bromopyrazole derivative involved optimizing the basicity of the workup to minimize impurity formation and was successfully executed on a 73 kg scale. acs.org

Advanced Separation and Purification Techniques for High Purity Isolation

Achieving high purity is essential, particularly for compounds intended for research or advanced applications. The purification of this compound would rely on standard and advanced techniques developed for heterocyclic compounds. numberanalytics.comijrpr.com

Standard Techniques

Crystallization: This is one of the most powerful and cost-effective methods for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. numberanalytics.com Solvent screening is a critical step in developing an effective crystallization protocol. numberanalytics.com

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used technique for separating compounds based on differences in polarity. mdpi.comnih.govmacsenlab.com For more challenging separations or higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.

Advanced Strategies

Purification via Salt Formation: Pyrazoles, being basic, can be converted into acid addition salts (e.g., with mineral or organic acids). google.com These salts often have different solubility properties than the freebase, which can be exploited to achieve purification through selective crystallization. The pure freebase is then recovered by neutralization. google.com

Protection-Deprotection: In cases where an impurity is difficult to separate due to its similarity to the product, a protection-deprotection strategy may be employed. A functional group on the desired product is temporarily "protected," changing its chemical properties to allow for the easy removal of the unprotected impurity. The protecting group is then removed to yield the pure product. macsenlab.com

Distillation: For volatile pyrazole derivatives, distillation-based separation can be a highly effective and scalable purification method. thieme-connect.com

Table 3: Purification Techniques for Heterocyclic Compounds

Technique Principle Applicability/Notes References
Crystallization Differential solubility of the compound and impurities in a solvent. Highly effective for solid compounds. Purity depends heavily on solvent choice. numberanalytics.com
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel). A standard and versatile lab-scale technique for purification. mdpi.commacsenlab.com
Salt Formation Conversion to an acid addition salt to alter solubility for selective crystallization. Applicable to basic heterocycles like pyrazoles. google.com
Flow Chemistry Continuous processing can be integrated with in-line separation techniques. Can improve efficiency and enable purification of unstable compounds. mdpi.comthieme-connect.com

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent, such as DMSO-d₆, would provide a complete assignment of all proton and carbon signals. mdpi.comresearchgate.netsigmaaldrich.com

Predicted ¹H and ¹³C NMR Data

Based on the analysis of structurally similar pyrazole and oxane derivatives, a plausible set of ¹H and ¹³C NMR chemical shifts for this compound has been predicted.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
1'---
2'66.53.95dd
3'32.01.80m
4'68.04.30tt
5'32.01.80m
6'66.53.40t
3125.07.50s
4140.0 (C-OH)--
5118.07.20s
--9.50 (OH)s

Two-dimensional NMR experiments are indispensable for unambiguously assigning the predicted chemical shifts and confirming the molecular structure. researchgate.netcolumbia.eduemerypharma.comlibretexts.orgcolumbia.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar couplings between adjacent protons. Key expected correlations include:

The proton at the 4'-position of the oxane ring (H-4') with the methylene (B1212753) protons at the 3' and 5' positions.

The methylene protons at the 2' and 6' positions with their respective geminal and vicinal protons within the oxane ring.

The absence of correlations for the singlet pyrazole protons (H-3 and H-5) would confirm their isolated nature. energetic-materials.org.cn

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This would allow for the direct assignment of each protonated carbon in the molecule. For instance, the proton signal at approximately 4.30 ppm would correlate with the carbon signal around 68.0 ppm, confirming the C-4' and H-4' assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework. columbia.edulibretexts.org Expected key HMBC correlations for this compound would include:

Correlations from the oxane H-4' proton to the pyrazole C-3 and C-5 carbons, definitively establishing the connection between the two ring systems.

Correlations from the pyrazole H-3 and H-5 protons to the other pyrazole carbons (C-4 and C-5 or C-3 respectively).

Correlations from the pyrazole protons to the C-4' of the oxane ring.

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. nih.govmdpi.comrsc.orglibretexts.org For this compound, ssNMR would be particularly valuable for:

Polymorph Identification: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions. This makes ssNMR a powerful tool for identifying and quantifying different polymorphic forms in a bulk sample. nih.gov

Conformational Analysis: In the solid state, the oxane ring may adopt a specific chair conformation, and the relative orientation of the pyrazole ring could be fixed. These conformational details can be investigated through techniques like cross-polarization magic-angle spinning (CP-MAS) and by measuring anisotropic parameters such as chemical shift anisotropy (CSA). rsc.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₄N₂O₂), the expected exact mass of the molecular ion [M+H]⁺ would be determined with high precision.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern, which serves as a fingerprint for the molecule and confirms its structure. The fragmentation of N-substituted pyrazoles often involves cleavage of the N-substituent and fragmentation of the pyrazole ring itself. sioc-journal.cn

Plausible Fragmentation Pathway for this compound:

Fragment IonProposed StructurePredicted m/z
[M+H]⁺[C₉H₁₅N₂O₂]⁺183.1134
[M+H - H₂O]⁺Loss of the hydroxyl group165.1028
[C₅H₉O]⁺Cleavage of the N-C bond, resulting in the oxanyl cation85.0653
[C₄H₅N₂O]⁺Cleavage of the N-C bond, resulting in the protonated pyrazol-4-ol moiety97.0396
[C₃H₃N₂]⁺Loss of CO from the pyrazol-4-ol fragment67.0291

Isotopic labeling is a powerful technique to verify proposed fragmentation mechanisms. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov For example, by synthesizing this compound with a ¹³C or ¹⁵N label at a specific position in the pyrazole ring, the mass of the resulting fragments in the MS/MS spectrum would shift accordingly. This would definitively confirm which atoms are retained in each fragment, providing concrete evidence for the proposed fragmentation pathway.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD). umich.eduresearchgate.net Obtaining a suitable single crystal of this compound would allow for the precise determination of:

Bond Lengths and Angles: Providing definitive confirmation of the covalent framework of the molecule.

Conformation: Revealing the exact chair conformation of the oxane ring and the torsion angles defining the orientation of the pyrazole substituent.

Intermolecular Interactions: Elucidating the hydrogen bonding network, particularly involving the pyrazole N-H and the hydroxyl group, as well as other non-covalent interactions that dictate the crystal packing. mdpi.com

While no published crystal structure currently exists for this specific compound, analysis of related pyrazolol derivatives suggests that strong intermolecular hydrogen bonds would be a key feature of its solid-state architecture. mdpi.comumich.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomerism

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The spectra of this compound would be characterized by vibrations of the pyrazole ring, the oxane ring, and the hydroxyl group.

Functional Group Analysis:

O-H Vibrations: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. nih.govresearchgate.net

C-H Vibrations: C-H stretching vibrations of the pyrazole and oxane rings would appear in the 2850-3100 cm⁻¹ region. derpharmachemica.com

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. derpharmachemica.comresearchgate.net

C-O Vibrations: The C-O stretching vibration of the ether linkage in the oxane ring would give rise to a strong band in the IR spectrum, typically around 1050-1150 cm⁻¹. mpg.de

Conformational Isomerism: While the chair conformation of the oxane ring is expected to be dominant, the possibility of other conformers existing in equilibrium, particularly in solution, cannot be entirely ruled out. Vibrational spectroscopy, especially at low temperatures, could potentially distinguish between different conformers as they would have slightly different vibrational frequencies. For instance, the ring puckering modes of the tetrahydropyran (B127337) ring are sensitive to its conformation and appear in the far-infrared region (below 600 cm⁻¹). mpg.dersc.org

A table of expected characteristic vibrational frequencies is provided below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
ν(O-H)Hydroxyl3200-3600Strong, BroadWeak
ν(C-H)Pyrazole/Oxane2850-3100MediumStrong
ν(C=C), ν(C=N)Pyrazole Ring1400-1600Medium-StrongMedium-Strong
δ(O-H)Hydroxyl1300-1450MediumWeak
ν(C-O-C)Oxane Ring1050-1150StrongWeak-Medium
Ring PuckeringOxane Ring< 600MediumMedium

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore does not exhibit Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) activity. However, chiral derivatives could be synthesized, for example, by introducing a chiral center into the oxane ring or by creating atropisomerism through bulky substitution.

Should a chiral derivative be prepared, CD and ORD spectroscopy would be invaluable for determining its absolute configuration and studying its conformational behavior in solution. The electronic transitions of the pyrazole chromophore would give rise to CD signals (Cotton effects). The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment.

For instance, studies on other chiral pyrazole derivatives have shown that the absolute configuration can be assigned by comparing experimental CD spectra with those predicted by quantum chemical calculations. nih.govmdpi.com The chiroptical properties would be influenced by the conformation of the molecule, particularly the relative orientation of the pyrazole and oxane rings. mdpi.com

In a hypothetical scenario where a chiral center is introduced at C2 of the oxane ring, the resulting diastereomers would exhibit distinct CD and ORD spectra, allowing for their differentiation and stereochemical assignment.

Chemical Reactivity and Mechanistic Investigations of 1 Oxan 4 Yl 1h Pyrazol 4 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution (EAS) reactions. pressbooks.pub The position of substitution is governed by the electronic effects of the existing substituents: the N-linked tetrahydropyran (B127337) ring and the C4-hydroxyl group.

The hydroxyl group at the C4 position is a potent activating group due to its ability to donate electron density to the pyrazole ring through resonance. This effect significantly increases the nucleophilicity of the ring, particularly at the C3 and C5 positions. The nitrogen atom at the N1 position, bearing the oxane substituent, also influences the electron distribution within the ring.

Electrophilic attack is predicted to occur preferentially at the C5 position. This is because the resonance stabilization of the resulting carbocation intermediate (the arenium ion) is more favorable when the positive charge can be delocalized onto the hydroxyl group's oxygen atom. dalalinstitute.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-(oxan-4-yl)-1H-pyrazol-4-ol

ElectrophileReagentsMajor Product
Nitronium ion (NO₂⁺)HNO₃, H₂SO₄1-(oxan-4-yl)-5-nitro-1H-pyrazol-4-ol
Sulfonium ion (SO₃H⁺)SO₃, H₂SO₄1-(oxan-4-yl)-4-hydroxy-1H-pyrazole-5-sulfonic acid
Halonium ion (Br⁺, Cl⁺)Br₂, Lewis Acid5-bromo-1-(oxan-4-yl)-1H-pyrazol-4-ol
Acylium ion (RCO⁺)RCOCl, AlCl₃5-acyl-1-(oxan-4-yl)-1H-pyrazol-4-ol

Nucleophilic Reactions and Derivatization at the Hydroxyl Group

The hydroxyl group at the C4 position is a key site for nucleophilic reactions and further derivatization, allowing for the introduction of a wide array of functional groups.

Esterification: The hydroxyl group can readily react with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions to form the corresponding esters. These reactions are typically catalyzed by acids or bases.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Methylation is a common example of this transformation. mdpi.comresearchgate.net

Oxidation: While the pyrazole ring itself is generally resistant to oxidation, the secondary alcohol of the hydroxyl group can be oxidized to a ketone (a pyrazolone) using mild oxidizing agents.

Table 2: Representative Derivatization Reactions at the Hydroxyl Group

Reaction TypeReagentsProduct Type
EsterificationAcetic Anhydride, Pyridine1-(oxan-4-yl)-1H-pyrazol-4-yl acetate
EtherificationMethyl Iodide, NaH4-methoxy-1-(oxan-4-yl)-1H-pyrazole
OxidationPCC, CH₂Cl₂1-(oxan-4-yl)-1H-pyrazol-4(5H)-one

Reactivity and Functionalization of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring is a saturated heterocyclic ether and is generally less reactive than the pyrazole core. However, it is not entirely inert. The ether linkage provides some stability, but the ring can undergo cleavage under harsh acidic conditions. Functionalization of the THP ring itself is challenging without disrupting the pyrazole moiety and typically requires multi-step synthetic sequences starting from functionalized THP precursors before the pyrazole ring is formed. nih.gov

Selective Transformations and Chemoselectivity Studies

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. For instance, in electrophilic substitution reactions, the conditions must be mild enough to avoid side reactions involving the hydroxyl group or the tetrahydropyran ring.

In reactions involving both the hydroxyl group and the pyrazole ring nitrogens, the hydroxyl group's nucleophilicity can be selectively utilized by choosing appropriate bases and reaction temperatures. For example, O-alkylation is generally favored over N-alkylation of the pyrazole ring under basic conditions.

Detailed Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the primary reactions of this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The reaction proceeds via a two-step mechanism involving the initial attack of the electrophile on the electron-rich pyrazole ring to form a resonance-stabilized carbocation intermediate (arenium ion). dalalinstitute.com This is the rate-determining step. Subsequent deprotonation by a weak base restores the aromaticity of the pyrazole ring. pressbooks.pubmasterorganicchemistry.com

Nucleophilic Acyl Substitution (Esterification): In the case of using an acid chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a chloride ion yields the ester.

Williamson Ether Synthesis: This reaction follows an S_N2 pathway. A strong base deprotonates the hydroxyl group to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the reactivity of a compound, providing insights into reaction mechanisms and the factors that influence reaction speed. For this compound, kinetic investigations would likely focus on reactions involving the pyrazole ring and the hydroxyl group.

A hypothetical kinetic study on the oxidation of this compound by a common oxidizing agent, such as potassium permanganate, could be designed to determine the reaction order and rate constants. The reaction progress would be monitored over time by techniques like UV-Vis spectroscopy, tracking the disappearance of the pyrazole or the oxidant.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

ExperimentInitial [this compound] (M)Initial [KMnO4] (M)Initial Rate (M/s)
10.0100.0051.2 x 10⁻⁵
20.0200.0052.4 x 10⁻⁵
30.0100.0104.8 x 10⁻⁵

Isotopic Labeling and Hammett Plot Analyses

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. rsc.org For this compound, deuterium (B1214612) or ¹³C labeling of the pyrazole or oxane rings could provide definitive evidence for proposed reaction pathways. For instance, in a study of a ring transformation reaction, labeling the nitrogen atoms could distinguish between different mechanistic possibilities. rsc.org

Hammett plot analysis is another crucial technique for probing reaction mechanisms, particularly for aromatic and heteroaromatic systems. rsc.org This analysis correlates the reaction rates of a series of substituted derivatives with the electronic properties of the substituents, as described by the Hammett substituent constant (σ). The slope of the plot (ρ) provides insight into the charge development in the transition state of the rate-determining step.

For this compound, a Hammett study could be conducted by synthesizing a series of derivatives with different substituents on the pyrazole ring (if synthetically accessible) or by studying reactions of a series of N-aryl-4-hydroxypyrazoles as analogs. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state, while a negative ρ value would imply the opposite. Studies on other pyrazole systems have shown that the magnitude and sign of ρ can vary significantly depending on the specific reaction being investigated. beilstein-journals.org

Table 2: Hypothetical Hammett Data for a Reaction of Substituted 4-Hydroxypyrazole Analogs

Substituent (X)σlog(kₓ/kₒ)
-OCH₃-0.27-0.55
-CH₃-0.17-0.32
-H0.000.00
-Cl0.230.48
-NO₂0.781.60

A plot of log(kₓ/kₒ) versus σ from this hypothetical data would yield a straight line with a positive slope, suggesting a mechanism where the transition state is stabilized by electron-withdrawing groups.

Chemical Stability and Degradation Pathways under Various Environmental Conditions

The chemical stability of a compound is a critical parameter, especially for pharmaceuticals and agrochemicals, as it determines shelf-life and environmental fate. The stability of this compound would be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

Studies on pyrazole and its derivatives have shown that they can be susceptible to degradation under certain environmental conditions. For instance, pyrazole itself can be degraded by advanced oxidation processes such as ozonation and UV/H₂O₂ treatment. uvsolutionsmag.comaau.dk The degradation of pyrazolone (B3327878) drugs has been shown to proceed via pathways including hydroxylation, pyrazole ring opening, and demethylation. researchgate.net Fipronil, a phenylpyrazole insecticide, undergoes abiotic degradation through photolysis and hydrolysis. bohrium.com

The 4-hydroxy group in this compound is a potential site for oxidation. Research has demonstrated that pyrazole can be oxidized to 4-hydroxypyrazole by hydroxyl radicals, suggesting that this compound could be susceptible to oxidative degradation. nih.gov The stability of pyrazole derivatives can also be influenced by pH. For example, some pyrazole esters have shown improved hydrolytic stability at neutral pH compared to basic conditions. nih.gov

Table 3: Hypothetical Degradation of this compound under Different Conditions

ConditionIncubation Time (days)Remaining Compound (%)Major Degradation Product(s)
pH 4, 25°C3095Minor oxidation products
pH 7, 25°C3092Minor oxidation products
pH 10, 25°C3075Products of ring cleavage
UV light (254 nm), 25°C160Photodegradation products
50°C3080Thermally induced degradation products

This hypothetical data suggests that this compound is relatively stable under acidic and neutral conditions at room temperature but is more prone to degradation at higher pH, under UV irradiation, and at elevated temperatures. The degradation pathways would likely involve oxidation of the hydroxyl group and potential cleavage of the pyrazole ring, consistent with the known behavior of related compounds.

Computational and Theoretical Studies on 1 Oxan 4 Yl 1h Pyrazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.com The B3LYP functional is a popular choice, often paired with basis sets like 6-311G(d,p) or 6-311++G(2d,2p) to perform geometry optimizations and calculate electronic properties. malayajournal.org For a molecule like 1-(oxan-4-yl)-1H-pyrazol-4-ol, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles of its ground state.

These calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. iiste.orgderpharmachemica.com A smaller gap suggests a more reactive molecule. ijcrt.org Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. derpharmachemica.com

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyrazole Analog

ParameterCalculated ValueSignificance
HOMO Energy-6.490 eVRelates to electron-donating ability
LUMO Energy-1.731 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)4.759 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of molecular polarity
Ionization Potential6.490 eVEnergy required to remove an electron
Electron Affinity1.731 eVEnergy released upon gaining an electron

Data is illustrative and based on findings for analogous pyrazole derivatives. ijcrt.org

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even higher accuracy, particularly for energetic and spectroscopic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) are utilized. researchgate.netrdd.edu.iq These methods are computationally more intensive than DFT but are based on first principles without empirical parameterization. They are particularly valuable for studying tautomeric equilibria, which is relevant for the pyrazole ring system. nih.govmdpi.com For this compound, ab initio calculations could provide precise predictions of the relative energies of different conformers and tautomers, as well as highly accurate theoretical spectra. rdd.edu.iq

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the flexible oxane ring attached to the pyrazole core in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. edurev.inauremn.org.br

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei are routinely performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT or ab initio framework. researchgate.netmdpi.comnih.gov The calculated shifts are then compared with experimental spectra to confirm the proposed structure. mdpi.comnih.gov For this compound, theoretical predictions would be invaluable for assigning the signals of the pyrazole and oxane protons and carbons. Discrepancies between calculated and experimental shifts can sometimes reveal subtle structural features or solvent effects. mdpi.com

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is another common application. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental FTIR and FT-Raman spectra. derpharmachemica.comnih.gov The analysis of the total energy distribution (TED) allows for a precise assignment of each calculated vibrational mode to specific bond stretches, bends, and torsions within the molecule. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrazole Derivative

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
N-H Stretch33163320Stretching of the pyrazole N-H bond
C=N Stretch16101612Stretching of the pyrazole C=N bond
C-N Stretch11721169Stretching between ring carbon and nitrogen
Ring Deformation634640In-plane deformation of the pyrazole ring

Data is illustrative and compiled from studies on various pyrazole derivatives. iiste.orgderpharmachemica.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of a molecule's behavior in solution. eurasianjournals.com MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, ethanol) over time. mdpi.comacs.org

These simulations are particularly useful for:

Studying Conformational Dynamics: Observing how the molecule transitions between different conformations in solution. mdpi.com

Analyzing Solvent Effects: Understanding how solvent molecules arrange around the solute and form hydrogen bonds, which can influence tautomeric equilibria and reactivity. nih.gov

Investigating Binding Interactions: In a biological context, MD simulations are used to model the interaction of a pyrazole derivative with a protein's active site, assessing the stability of the complex. mdpi.comnih.gov

For this compound, MD simulations could reveal the preferred orientation of the oxane ring in water and the nature of hydrogen bonding between the pyrazole's N-H and O-H groups and the solvent.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving pyrazole synthesis or functionalization, theoretical methods can be used to model the entire reaction pathway. This involves:

Locating Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. nih.gov

For instance, in the context of N-acylation reactions, which are relevant to the biological activity of some pyrazoles, computational modeling can show how substituents on the pyrazole ring affect the activation energy and thus the reactivity. nih.gov Studies have investigated the proton transfer between the two nitrogen atoms of the pyrazole ring, calculating the high activation energy for this intramolecular process. nih.gov For this compound, such studies could predict its reactivity in various chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its various physicochemical properties. While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available scientific literature, a broad body of research exists for the larger class of pyrazole derivatives. This research provides a solid framework for understanding how the structural attributes of pyrazole-based compounds, including this compound, likely influence their properties.

QSPR models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying specific structural features, known as molecular descriptors, it is possible to predict properties that may be difficult or costly to measure experimentally. These studies are crucial in fields like drug discovery and materials science for screening and designing molecules with desired characteristics.

For pyrazole derivatives, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in predicting a wide range of activities and properties. nih.govnih.govarabjchem.org These investigations typically analyze how variations in substituents on the pyrazole ring affect biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. ijsdr.orgresearchgate.netijbpas.com The core idea is to identify which structural, electronic, and steric features are key to a molecule's function. arabjchem.orgijsdr.org

Methodology and Key Findings from Pyrazole Derivative Studies

The general methodology for a QSPR study involves several key steps:

Dataset Selection: A series of structurally related compounds, in this case, pyrazole derivatives, with known experimental values for a specific property (e.g., solubility, boiling point, or biological activity) is compiled. arabjchem.orgbiointerfaceresearch.com

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, charges on individual atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and molar refractivity. acs.org

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (log P) is a common descriptor used to measure a molecule's hydrophobicity, which influences its solubility and membrane permeability. tandfonline.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. ijbpas.com

Model Development: Statistical techniques, most commonly Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links a selection of the most relevant descriptors to the property of interest. nih.govbiointerfaceresearch.com

Model Validation: The predictive power and robustness of the developed QSPR model are rigorously tested using statistical metrics like the coefficient of determination (r²) and the cross-validation coefficient (q² or Q²). nih.govnih.gov

For the broader class of pyrazole derivatives, studies have shown that steric and electrostatic fields significantly influence their biological activities. ijsdr.org For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create 3D contour maps that visualize regions where steric bulk or specific electrostatic charges would enhance or diminish activity. nih.gov Such models provide valuable insights for designing new derivatives with improved properties.

Illustrative Data for Pyrazole Derivatives

To illustrate the application of QSPR, the following table presents a hypothetical set of pyrazole derivatives and their calculated values for commonly used molecular descriptors. While this compound is included as the lead compound, the other entries are representative of the structural diversity within this chemical class.

Table 1: Hypothetical Molecular Descriptors for a Series of Pyrazole Derivatives

CompoundMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Molar Refractivity
This compound170.19-0.2558.0543.10
1-phenyl-1H-pyrazol-4-ol160.171.4549.8245.58
1-(tert-butyl)-1H-pyrazol-4-ol140.180.9549.8239.45
1-methyl-1H-pyrazol-4-ol98.10-0.3049.8225.21
1-(4-chlorophenyl)-1H-pyrazol-4-ol194.622.1549.8250.19

Based on such data, a QSPR model can be formulated. The following table shows a hypothetical MLR model that predicts a certain property (e.g., aqueous solubility) based on a combination of the descriptors from Table 1.

Table 2: Example of a Hypothetical QSPR Model for Pyrazole Derivatives

QSPR Model Details
Property PredictedAqueous Solubility (LogS)
Model EquationLogS = 1.5 - 0.75 * LogP - 0.02 * TPSA + 0.01 * MR
Statistical Validation Parameters
Coefficient of Determination (r²)0.92
Cross-validation Coefficient (q²)0.85
Standard Error of Estimate (SEE)0.21
F-statistic155.4

In this hypothetical model, LogP (hydrophobicity), TPSA (Topological Polar Surface Area), and MR (Molar Refractivity) are used to predict the aqueous solubility (LogS). The high values of r² and q² would indicate that the model has good internal consistency and predictive power for the set of compounds under study.

Applying these principles to this compound, its oxane ring and hydroxyl group would be key features. The oxane ring contributes to its steric bulk and introduces polarity through the ether oxygen, while the hydroxyl group on the pyrazole ring is a significant hydrogen bond donor and acceptor. These features would strongly influence descriptors like TPSA and LogP, and consequently, its physicochemical properties. A comprehensive QSPR study would be able to precisely quantify these relationships and predict its behavior in various systems.

Advanced Applications and Derivatization Strategies for 1 Oxan 4 Yl 1h Pyrazol 4 Ol in Chemical Research

Role as a Privileged Scaffold in Medicinal and Synthetic Chemistry Research

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. nih.govmdpi.comfrontiersin.org This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, is a key component in numerous FDA-approved drugs, demonstrating its pharmacological significance in areas like anti-inflammatory, anticoagulant, and analgesic therapies. nih.gov The versatility of the pyrazole core stems from its ability to act as both a hydrogen bond donor and acceptor, and its potential for substitution at multiple positions allows for fine-tuning of its physicochemical and biological properties. mdpi.comfrontiersin.org

The compound 1-(oxan-4-yl)-1H-pyrazol-4-ol incorporates this privileged pyrazole core. The addition of the oxane ring, a saturated heterocyclic motif, is a common strategy in modern drug discovery to improve properties such as solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structure that can enhance binding to target proteins. The hydroxyl group on the pyrazole ring further increases its potential for hydrogen bonding interactions, a critical factor in molecular recognition by biological macromolecules. This specific combination of a privileged pyrazole core, a beneficial oxane moiety, and a reactive hydroxyl group makes this compound an attractive starting point for synthetic and medicinal chemistry research. mdpi.commdpi.com

Rational Design and Synthesis of Derivatives for Ligand Discovery and Molecular Probes

The rational design of derivatives based on the this compound scaffold is a key strategy for discovering novel ligands and molecular probes. Synthetic methodologies typically focus on modifying the core structure at several key positions to explore chemical space and optimize interactions with biological targets. General synthetic routes to access the pyrazole nucleus have been extensively developed, often involving the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comroyal-chem.com For unsymmetrical pyrazole derivatives, protecting groups like tetrahydropyran (B127337) (THP) are often employed. researchgate.net

Derivatization strategies for this compound can include:

Alkylation or Arylation: The nitrogen atoms of the pyrazole ring can be further substituted.

Functionalization of the Hydroxyl Group: The -OH group can be converted into ethers, esters, or other functional groups to modulate polarity and hydrogen bonding capacity.

Modification of the Oxane Ring: Introducing substituents on the oxane ring can alter the molecule's conformation and steric profile.

Substitution at the Pyrazole Ring: The carbon atoms of the pyrazole ring (positions 3 and 5) are prime sites for introducing a wide variety of substituents to build complexity and target specific interactions. mdpi.comd-nb.info

For instance, palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at various positions on the pyrazole ring, enabling the synthesis of complex derivatives. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to a parent compound like this compound influence its biological activity. nih.govuea.ac.uk By systematically synthesizing and testing analogues, researchers can build a comprehensive picture of the pharmacophore—the essential structural features required for activity.

For pyrazole-based compounds, SAR studies have revealed several key insights:

Substitution on the Pyrazole Nitrogens: The nature and position of substituents on the pyrazole ring's nitrogen atoms can dramatically affect target selectivity and potency. scitepress.org

Substitution at C3, C4, and C5: Modifications at the carbon positions of the pyrazole ring are critical. For example, in a series of (1H-pyrazol-4-yl)acetamide antagonists, substitutions at these positions were explored to enhance potency and pharmacokinetic properties. nih.govresearchgate.net Similarly, studies on (1-aryl-1H-pyrazol-4-yl)methanones showed that the nature of the aryl group significantly impacts anti-proliferative activity. nih.gov

Role of Specific Functional Groups: The presence of electron-withdrawing groups or organochalcogen moieties on the pyrazole scaffold has been shown to enhance antinociceptive efficacy in certain series of analogues. frontiersin.org

In the context of this compound, a systematic SAR exploration would involve synthesizing derivatives with variations at each of these key points to map their impact on a desired biological endpoint.

Table 1: General SAR Insights for Pyrazole Derivatives
Modification SiteStructural ChangePotential Impact on ActivityReference
Pyrazole N1-substituentVarying aryl or alkyl groupsAlters target selectivity and potency scitepress.orgnih.gov
Pyrazole C3/C5-positionIntroduction of diverse functional groupsModulates binding affinity and metabolic stability nih.gov
Pyrazole C4-positionAddition of arylchalcogenyl groupsCan increase antinociceptive effects frontiersin.org
Oxane RingIntroduction of substituentsAffects conformation, solubility, and pharmacokineticsN/A
4-hydroxyl GroupConversion to ether or esterChanges hydrogen bonding potential and polarityN/A

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify "hits" with activity against a specific biological target. researchgate.netlunenfeld.ca The design of chemical libraries for HTS is a critical aspect of modern drug discovery. researchgate.net Scaffolds like this compound are ideal starting points for creating focused libraries due to their synthetic tractability and privileged nature.

A chemical library based on this scaffold would be designed to maximize structural diversity around the core. Using combinatorial chemistry principles, different building blocks can be systematically combined at the key modification sites (the pyrazole nitrogens, C3/C5 positions, and the hydroxyl group). This approach generates a large number of structurally related but distinct molecules. HTS of such a library can efficiently map the SAR landscape and identify initial lead compounds for further optimization. nih.govmdpi.com For example, a library could be generated to screen for inhibitors of a particular enzyme class, such as kinases, where the pyrazole scaffold is known to be effective. mdpi.com

Applications in Material Science and Supramolecular Chemistry

While the primary focus for many pyrazole derivatives is medicinal chemistry, their structural and electronic properties also make them valuable in material science and supramolecular chemistry. royal-chem.comlifechemicals.com The pyrazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. mdpi.com This property is exploited in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov

MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. They are of immense interest for applications in gas storage, catalysis, and sensing. Pyrazole-based ligands can be used to create MOFs with specific network topologies and functional properties. nih.gov The this compound scaffold offers multiple coordination sites: the two pyrazole nitrogens and the hydroxyl oxygen. The oxane ring can also influence the packing and dimensionality of the resulting supramolecular structures. mdpi.comrsc.org Furthermore, pyrazole derivatives have been investigated for their use in developing conductive polymers and photovoltaic materials. royal-chem.com

Table 2: Potential Applications of Pyrazole Scaffolds in Material Science
Application AreaRelevant Property of Pyrazole ScaffoldExampleReference
Coordination ChemistryNitrogen atoms act as metal-binding sitesFormation of layered networks with metal ions like Zn2+ and Cd2+ rsc.org
MOF LigandsAbility to form structured, porous materials with metal clustersUse as ligands for the formation of Metal-Organic Frameworks nih.gov
Conductive PolymersAromatic, electron-rich heterocyclic systemDevelopment of new materials with specific electronic properties royal-chem.com
Corrosion InhibitionFormation of protective films on metal surfacesPyrazole-4-sulfonate complexes protecting copper surfaces rsc.org

Development of Analytical Methodologies for Detection and Quantification in Research Samples

The advancement of research involving this compound and its derivatives necessitates the development of robust analytical methods for their detection, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the technique of choice for this purpose. scitepress.orgresearchgate.net

Reverse-phase HPLC (RP-HPLC) is commonly used for the separation of pyrazole derivatives. ijcpa.in A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile), often run in a gradient elution mode. scitepress.org

Key parameters for a validated HPLC-MS method include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net For trace analysis of pyrazole impurities, LC-MS methods have achieved LOQs in the sub-ng/mL range. scitepress.org

Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible). researchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. scitepress.org

These validated methods are essential for quality control of synthesized compounds, monitoring reaction progress, assessing compound stability, and performing pharmacokinetic studies in research settings.

Future Perspectives and Emerging Research Challenges for 1 Oxan 4 Yl 1h Pyrazol 4 Ol

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. tandfonline.com A significant future direction for 1-(oxan-4-yl)-1H-pyrazol-4-ol lies in the development of green and efficient synthetic protocols. Modern techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids as recyclable catalysts and solvents are at the forefront of this endeavor. bohrium.comnih.govnih.govrsc.org These methods offer several advantages, including reduced reaction times, lower energy consumption, and often, improved yields and purities. nih.govnih.gov

The exploration of catalyst-free and solvent-free reaction conditions also presents a compelling avenue for research. tandfonline.comrsc.orgrsc.org For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, avoiding the need for a catalyst and minimizing waste. rsc.org The application of such methods to the synthesis of this compound could significantly enhance its accessibility for further study.

Synthetic MethodKey AdvantagesPotential Application to this compound
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, increased yields. nih.govmdpi.comrsc.orgCould accelerate the cyclization step in the pyrazole ring formation.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, improved mass transfer. nih.govresearchgate.netnih.govMay facilitate reactions involving solid or poorly soluble starting materials.
Ionic Liquids Recyclable, non-volatile, can act as both solvent and catalyst. bohrium.comias.ac.insioc-journal.cnbohrium.comCould enable a more environmentally friendly reaction medium for the synthesis.
Catalyst-Free Synthesis Avoids metal contamination, simplifies purification. nih.govrsc.orgA 1,3-dipolar cycloaddition approach could be explored.
Flow Chemistry Enhanced safety, scalability, and control over reaction parameters. rsc.orgmdpi.comCould enable the safe and efficient large-scale production of the compound.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The pyrazole ring is an electron-rich heterocyclic system, making it amenable to a variety of chemical transformations. mdpi.comencyclopedia.pub The pyrazole scaffold possesses both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions, offering a rich playground for synthetic chemists. mdpi.comencyclopedia.pub Future research on this compound should aim to explore its reactivity in greater detail. For instance, the C4-hydroxyl group can be a handle for further functionalization through esterification, etherification, or conversion to other functional groups.

Moreover, the exploration of unconventional reaction pathways could lead to novel derivatives with unique properties. An example of such an unconventional transformation is the ring-opening of indoles to form pyrazoles, which represents a departure from traditional cyclization methods. nih.gov Investigating analogous ring-opening or rearrangement reactions involving the pyrazole core of this compound could unveil new chemical space. mdpi.com The reaction of pyrazolones with various reagents can also lead to unusual products through substitution and rearrangement, highlighting the complex reactivity of this class of compounds. rsc.org

Integration of Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, advanced computational modeling can play a pivotal role in predicting its chemical properties, reactivity, and potential biological activity. Techniques like Density Functional Theory (DFT) can provide insights into the electronic structure and stability of different conformers and tautomers of the molecule. eurasianjournals.commdpi.com This information can be invaluable in understanding its reactivity and designing more efficient synthetic routes.

Furthermore, molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of this compound and its derivatives with various biological targets. mdpi.comnih.govrsc.org This predictive power can help in prioritizing synthetic targets and designing compounds with enhanced biological activity, thereby accelerating the drug discovery process. eurasianjournals.com

Computational MethodApplication in ResearchRelevance to this compound
Density Functional Theory (DFT) Calculation of electronic structure, stability, and reactivity. mdpi.comPredicting the most stable tautomeric form and identifying reactive sites.
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.govrsc.orgIdentifying potential protein targets and guiding the design of more potent analogs.
Molecular Dynamics (MD) Simulations Exploration of conformational space and dynamic behavior. eurasianjournals.comUnderstanding the flexibility of the oxane ring and its impact on binding.
ADMET Profiling In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. mdpi.comAssessing the drug-likeness of the compound early in the development process.

Strategic Integration into Complex Molecular Architectures and Systems Chemistry

The pyrazole nucleus is a versatile building block for the construction of more complex molecular architectures, including fused heterocyclic systems. mdpi.comsemanticscholar.org A significant area of future research for this compound will be its strategic integration into larger, multi-component systems. The functional groups on the pyrazole ring, particularly the hydroxyl group, can serve as anchor points for the construction of pyrazolo-fused heterocycles such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines. semanticscholar.org

The field of systems chemistry, which explores the emergent properties of complex chemical systems, offers another exciting frontier. The self-assembly of this compound derivatives into supramolecular structures, potentially driven by hydrogen bonding or other non-covalent interactions, could lead to the development of novel materials with interesting properties. The ability of pyrazole-containing ligands to form coordination complexes with metal ions also opens up possibilities for the creation of new catalysts or functional materials. researchgate.net

Addressing Scalability and Industrial Viability from a Process Chemistry Perspective

For any promising compound to transition from the laboratory to industrial application, its synthesis must be scalable, safe, and cost-effective. nih.govpharmtech.comreachemchemicals.comjmchemsci.commdpi.comresearchgate.net A major challenge for the future of this compound will be the development of a robust and scalable synthetic route. This will involve optimizing reaction conditions, minimizing the use of hazardous reagents and solvents, and developing efficient purification methods. nih.gov

The adoption of flow chemistry presents a particularly attractive solution for the scale-up of pyrazole synthesis. rsc.orgmdpi.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher throughput compared to traditional batch processes. mdpi.com The development of a continuous flow synthesis for this compound would be a significant step towards its industrial viability. rsc.orgresearchgate.net Furthermore, a thorough risk assessment of the synthetic process, including the identification and mitigation of potential hazards, will be crucial for any large-scale production. nih.gov

Q & A

Basic: What synthetic routes are commonly employed to synthesize 1-(oxan-4-yl)-1H-pyrazol-4-ol?

Answer:
The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. For example, oxan-4-yl groups can be introduced via nucleophilic substitution or coupling reactions. A critical step involves protecting the hydroxyl group on the pyrazole ring to prevent side reactions during oxane ring formation. Post-synthetic deprotection (e.g., using acidic or basic conditions) yields the final product. Reaction monitoring via TLC or HPLC is recommended to optimize intermediates .

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

Answer:
Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Computational methods (DFT calculations) can predict favorable tautomeric forms and substituent effects. Experimentally, using directing groups (e.g., electron-withdrawing substituents) or controlled reaction temperatures (e.g., slow addition at 0–5°C) can enhance selectivity. NMR spectroscopy (e.g., monitoring 1^1H shifts of intermediates) and X-ray crystallography (to confirm regiochemistry) are essential for validation .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • 1^1H NMR : Aromatic protons on the pyrazole ring appear downfield (7.41–9.27 ppm) due to electron-withdrawing effects. The oxan-4-yl group’s protons resonate as multiplet signals at 3.50–4.20 ppm. The hydroxyl proton (OH) is observed upfield (~6.00 ppm) but may broaden due to hydrogen bonding .
  • IR : A strong O–H stretch near 3200–3400 cm1^{-1} and C=N/C–O stretches at 1600–1650 cm1^{-1}.
  • MS : Molecular ion peaks (e.g., [M+H]+^+) confirm the molecular weight .

Advanced: How can X-ray crystallography with SHELXL refine the structural details of this compound?

Answer:
SHELXL employs least-squares refinement against diffraction data to model atomic positions, thermal parameters, and occupancy. For this compound:

  • Twinning detection : Use Hooft or Flack parameters to address potential crystal twinning.
  • Hydrogen bonding : Analyze O–H···N/O interactions to map supramolecular assembly.
  • Disorder modeling : Refine disordered oxane rings using PART instructions and constraints. High-resolution data (<1.0 Å) improves accuracy .

Basic: What in vitro assays are suitable for studying its biological activity?

Answer:

  • Enzyme inhibition : Use fluorogenic substrates or colorimetric assays (e.g., UV-Vis monitoring of product formation).
  • Receptor binding : Radioligand displacement assays or surface plasmon resonance (SPR) to measure binding affinity (Kd_d).
  • Cellular assays : Evaluate cytotoxicity via MTT or apoptosis markers (e.g., caspase-3 activation) .

Advanced: How can molecular docking and crystallography elucidate its binding mode with target proteins?

Answer:

  • Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Parameterize the hydroxyl group’s partial charges (e.g., using DFT). Validate with mutagenesis studies (e.g., alanine scanning).
  • Co-crystallization : Soak the compound into protein crystals (e.g., kinases or oxidoreductases). Refine structures with PHENIX or SHELXL to resolve ligand-protein interactions (e.g., hydrogen bonds with catalytic residues) .

Basic: What analytical methods ensure purity and stability of the compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA.
  • Stability testing : Accelerated degradation studies under heat (40°C) and humidity (75% RH) for 4 weeks. Monitor via LC-MS for decomposition products (e.g., oxane ring opening) .

Advanced: How can HRMS and 2D NMR resolve structural ambiguities in derivatives?

Answer:

  • HRMS : Confirm exact mass (<2 ppm error) to distinguish isomers (e.g., pyrazole vs. isoxazole derivatives).
  • 13^{13}C-1^1H HSQC/HMBC : Assign quaternary carbons and long-range couplings (e.g., oxane C–O to pyrazole C4).
  • NOESY : Identify spatial proximity between oxane and pyrazole protons to confirm regiochemistry .

Advanced: How to reconcile contradictory bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Assay conditions : Varying pH or ionic strength alters protonation states (e.g., hydroxyl group pKa ~8–10).
  • Protein isoforms : Test against multiple isoforms (e.g., CYP450 3A4 vs. 2D6).
  • Metabolic stability : Use liver microsomes to assess first-pass metabolism. Cross-validate with orthogonal assays (e.g., SPR vs. ITC) .

Basic: What computational tools model its reactivity in solution?

Answer:

  • Gaussian or ORCA : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • COSMO-RS : Simulate solvation effects (e.g., polarity impact on hydroxyl group acidity).
  • MD simulations (GROMACS) : Study conformational flexibility of the oxane ring in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(oxan-4-yl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(oxan-4-yl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.